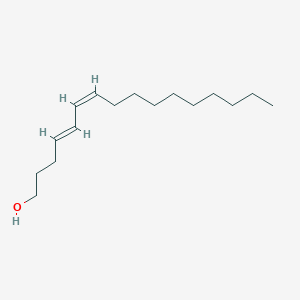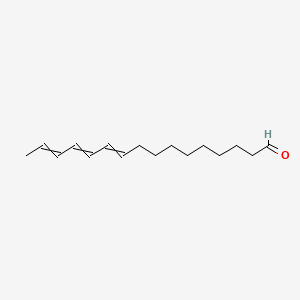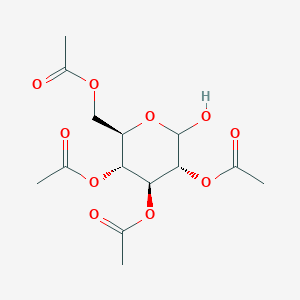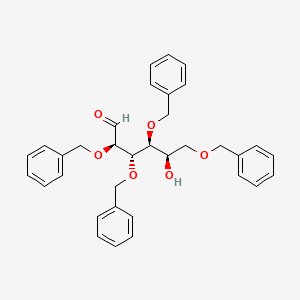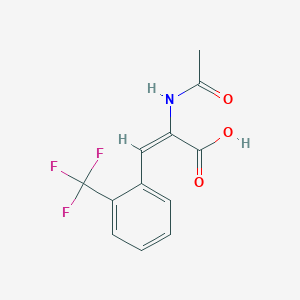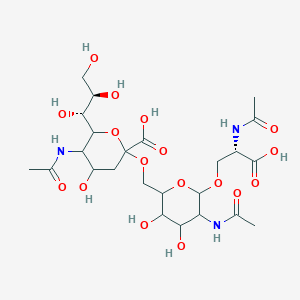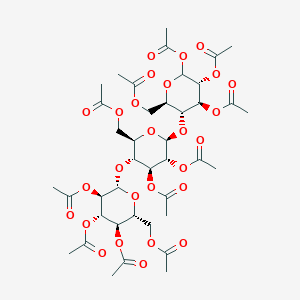
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate is a water-soluble MTS cross-linker . It provides site-specific drug delivery of aminobenzoate methanethiosulfonate and acts as a sulfhydryl cross-linking reagent .
Chemical Reactions Analysis
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate is used as a cross-linker . It’s used for site-specific drug delivery of aminobenzoate methanethiosulfonate . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
The molar mass of 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate is 426.57 . It’s an off-white solid that is soluble in DMF or water . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Cross-linking Agent in Protein Research
This compound is a water-soluble MTS cross-linker used in protein research for creating connections between proteins or peptides. It facilitates the study of protein-protein interactions and the stabilization of protein complexes, which is crucial for understanding biological processes and developing therapeutic agents .
Amyloid & Neurodegeneration Studies
In the field of neurodegenerative diseases, this compound is utilized in staining protocols to detect amyloid fibrils. Its ability to cross-link thiol groups makes it valuable in assays designed to study the aggregation of amyloid proteins, which are associated with conditions like Alzheimer’s disease .
Cell Cycle Analysis
Researchers employ this compound in cell cycle analysis to investigate the various stages of cell division. It helps in the identification of cell cycle phases by cross-linking proteins that are indicative of specific cycle stages, thus aiding in cancer research and cytological studies .
Enzyme Substrate Studies
As an enzyme substrate, this compound is used to measure enzyme activity, particularly in studies involving thiol-reactive enzymes. Its structural properties allow for precise quantification of enzymatic reactions, which is essential for biochemical research and drug development .
Fluorescence Microscopy
In fluorescence microscopy, this compound is used to label proteins with fluorescent markers. The thiol-reactive nature of the compound allows for selective labeling, enhancing the visualization of cellular structures and protein localization within cells .
Drug Delivery Systems
This compound provides site-specific drug delivery by acting as a carrier molecule that can be linked to drugs through its methanethiosulfonate groups. It’s particularly useful in targeted therapies, where the compound-drug conjugate can be directed to specific cells or tissues .
Reducing Agent Comparison Studies
In studies comparing the effectiveness of reducing agents, this compound serves as a reference due to its stability and reactivity. It’s compared against other agents like DTT and TCEP to determine the best choice for maintaining the reduced state of thiol groups in various applications .
Super-Resolution Imaging
For super-resolution imaging techniques, this compound is used to enhance the resolution of imaging by facilitating the precise labeling of molecules. This allows researchers to visualize and study cellular components at a near-molecular level, which is beyond the capability of conventional microscopy .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate involves the reaction of 1,14-dibromotetradecane with sodium methanethiosulfonate in the presence of a base to form the desired product.", "Starting Materials": [ "1,14-dibromotetradecane", "Sodium methanethiosulfonate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,14-dibromotetradecane in a suitable solvent (e.g. dichloromethane).", "Step 2: Add sodium methanethiosulfonate and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
212262-08-3 |
Nombre del producto |
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate |
Fórmula molecular |
C₁₂H₂₆O₈S₄ |
Peso molecular |
426.59 |
Sinónimos |
Methanesulfonothioic Acid S,S’-3,6,9,12-Tetraoxatetradecane-1,14-diyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



